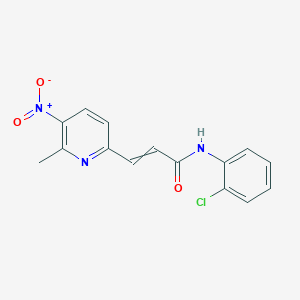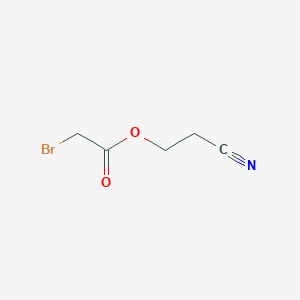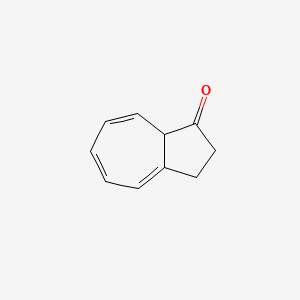
3,8a-Dihydroazulen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8a-Dihydroazulen-1(2H)-one is a chemical compound that belongs to the class of azulenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8a-Dihydroazulen-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
Cyclization of substituted cycloheptatrienes: This method involves the use of catalysts and specific reaction conditions to achieve the desired product.
Oxidative cyclization: This method uses oxidizing agents to facilitate the formation of the azulenone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,8a-Dihydroazulen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 3,8a-Dihydroazulen-1(2H)-one involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to specific biological effects.
Receptor binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Comparison with Similar Compounds
Similar Compounds
Azulene: A parent compound with a similar structure but different properties.
Azulenone derivatives: Various derivatives with different functional groups and activities.
Uniqueness
3,8a-Dihydroazulen-1(2H)-one is unique due to its specific structure and the potential applications it offers in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a compound of interest in scientific research.
Properties
CAS No. |
90266-03-8 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3,8a-dihydro-2H-azulen-1-one |
InChI |
InChI=1S/C10H10O/c11-10-7-6-8-4-2-1-3-5-9(8)10/h1-5,9H,6-7H2 |
InChI Key |
ALIXEBRSTHPYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
![4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid](/img/structure/B14374971.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)
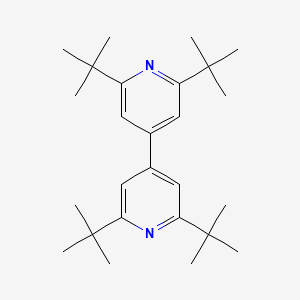
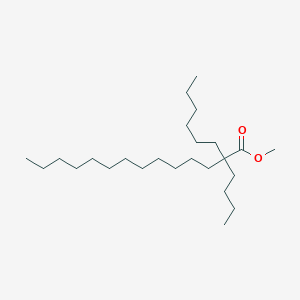

![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)

